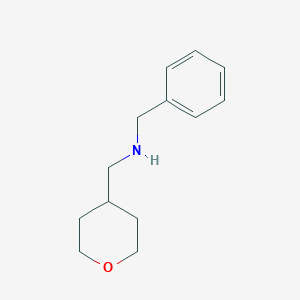

Benzyl(oxan-4-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl(oxan-4-ylmethyl)amine is a compound with the molecular formula C13H19NO . It belongs to the class of organic compounds known as phenylmethylamines, which consist of a phenyl group substituted by a methanamine .

Synthesis Analysis

The synthesis of benzyl amines can be achieved through various methods. One approach involves the palladium-catalyzed carbonylative aminohomologation of aryl halides . Another method involves the iron-catalyzed direct alkylation of amines with alcohols .Molecular Structure Analysis

The molecular structure of Benzyl(oxan-4-ylmethyl)amine consists of a benzyl group attached to an oxan-4-ylmethyl group through an amine linkage . The spectroscopic properties of amines, such as Benzyl(oxan-4-ylmethyl)amine, can be analyzed using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis

Amines, including Benzyl(oxan-4-ylmethyl)amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They can also undergo reactions with alcohols to form secondary amines .Physical And Chemical Properties Analysis

Amines, including Benzyl(oxan-4-ylmethyl)amine, are less volatile than hydrocarbons of similar size, weight, and shape . They are also more water-soluble than alcohols of similar molecular weights due to hydrogen bonding .Applications De Recherche Scientifique

Comprehensive Analysis of Benzyl(oxan-4-ylmethyl)amine Applications:

Photocatalytic Sulfonative Oxidation

Benzyl secondary amines, including Benzyl(oxan-4-ylmethyl)amine, can be utilized in photocatalytic sulfonative oxidation processes. This method involves the α-oxidation and sulfonation of benzylamines using Ir(iii) or Eosin Y as the photocatalyst in the presence of O2 as a green oxidant .

Enzymatic Synthesis

Research has shown that enzymes can be engineered to improve conversion and selectivity for N-benzyl cyclo-tertiary amines, which is beneficial for drug synthesis. This suggests potential applications of Benzyl(oxan-4-ylmethyl)amine in enzymatic synthesis aiding pharmaceutical development .

Oxidative Coupling Reactions

Benzyl secondary amines are also involved in oxidative coupling reactions. These reactions are significant in organic synthesis, particularly for the selective oxidation of amines into imines without the need for transition-metal or noble-metal catalysts .

Chemical Education

Lastly, Benzyl(oxan-4-ylmethyl)amine could be used for educational purposes, demonstrating various chemical reactions and synthesis techniques to students specializing in organic chemistry.

Visible light-driven photocatalytic sulfonative oxidation of benzyl… Catalysts | Free Full-Text | Rational Engineering of… - MDPI Metal- and oxidant-free electrochemically promoted oxidative coupling…

Safety and Hazards

Orientations Futures

The future directions in the research of Benzyl(oxan-4-ylmethyl)amine could involve the development of efficient catalytic methodologies for C–N bond formation . Another area of interest could be the exploration of new functional groups on the canonical H2bdc ligand (benzyl azide and benzyl amine) that can serve as versatile handles for postsynthetic modification for the many metal–organic frameworks that utilize H2bdc as an organic building block .

Mécanisme D'action

Target of Action

Benzyl(oxan-4-ylmethyl)amine, a derivative of benzylamine, primarily targets enzymes such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.

Mode of Action

Benzylamines are known to undergo reactions such as n-alkylation with alcohols, a process catalyzed by a mn(i) pincer catalyst . This reaction is atom-economic and highly efficient, offering low catalyst loadings and mild reaction conditions .

Biochemical Pathways

Benzylamines are known to be involved in the synthesis of 2-amino acids through the homologation of α-amino acids, involving the reformatsky reaction with a mannich-type imminium electrophile .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

Benzylamines are known to undergo oxidative deamination, resulting in the formation of corresponding amides and carbonyl compounds .

Action Environment

The action, efficacy, and stability of Benzyl(oxan-4-ylmethyl)amine can be influenced by various environmental factors. For instance, the oxidative deamination of benzylamines has been achieved using a Ni(II)–NHC catalyst with water in an aqueous medium . This suggests that the presence of water and specific catalysts can influence the reaction outcomes.

Propriétés

IUPAC Name |

N-benzyl-1-(oxan-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-14-11-13-6-8-15-9-7-13/h1-5,13-14H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPFTZDEAVJQGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(oxan-4-ylmethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.